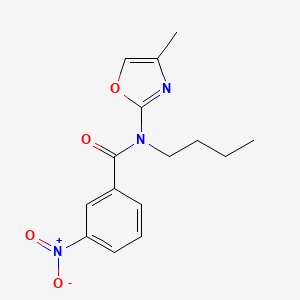
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butyl group, a methyloxazole ring, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butylamine and 4-methyloxazole. The process can be summarized in the following steps:
Formation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.
Amidation: The 3-nitrobenzoyl chloride is then reacted with butylamine to form N-butyl-3-nitrobenzamide.
Coupling with 4-methyloxazole: Finally, the N-butyl-3-nitrobenzamide is coupled with 4-methyloxazole under appropriate conditions to yield N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-Butyl-N-(4-methyloxazol-2-yl)-3-aminobenzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
- N-Butyl-N-(4-methyloxazol-2-yl)heptanamide
- N-Butyl-N-(4-methyloxazol-2-yl)thiourea
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the butyl group, methyloxazole ring, and nitrobenzamide moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
57068-40-3 |
|---|---|
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-4-8-17(15-16-11(2)10-22-15)14(19)12-6-5-7-13(9-12)18(20)21/h5-7,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
GKAWQZKJBLWFEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


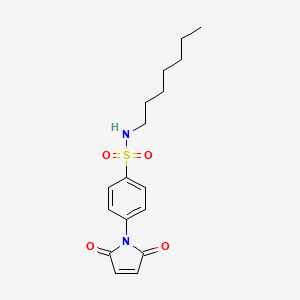
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
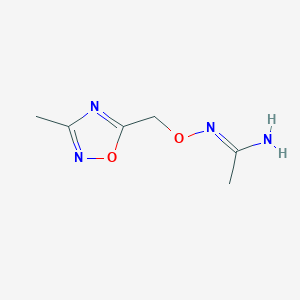
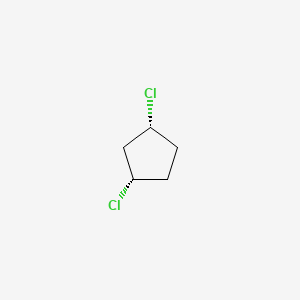
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)

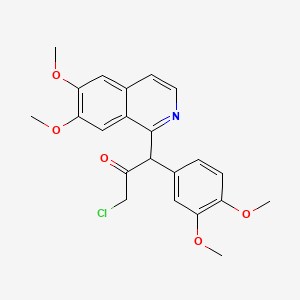
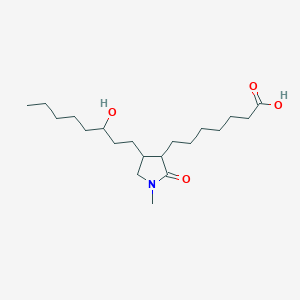
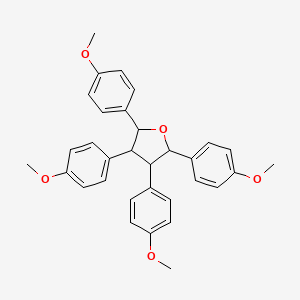
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
